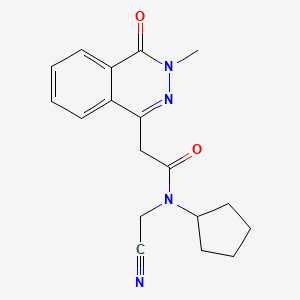

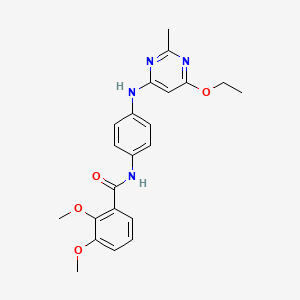

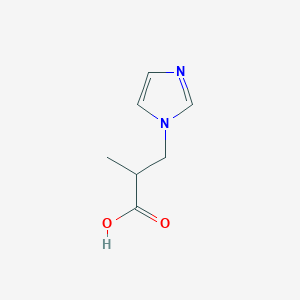

![molecular formula C24H16F3N3 B2879203 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-86-8](/img/structure/B2879203.png)

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocycle . It also has a trifluoromethyl group (-CF3), a phenyl group (C6H5), and a 4-methylphenyl group (C7H7) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[4,3-c]quinoline core would likely contribute to the compound’s rigidity and planarity . The trifluoromethyl group could introduce a degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[4,3-c]quinoline core might participate in electrophilic and nucleophilic substitution reactions . The trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .Applications De Recherche Scientifique

OLED Material

1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, including 1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, have been explored as emitting materials in organic light-emitting diodes (OLEDs). These compounds show potential for bright blue light emission in OLED devices, indicating their relevance in display technology and lighting applications (Balasubramaniam et al., 2001).

Green Chemistry Synthesis

In green chemistry, these compounds are synthesized via environmentally friendly methods. For instance, the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones demonstrates the potential of these compounds in sustainable chemical synthesis (Rajesh et al., 2011).

Optical Absorption Studies

Research on pyrazoloquinoline derivatives, including this compound, involves examining their optical absorption properties. These studies contribute to understanding the photophysical behavior of these compounds, which is crucial for their application in photonic and optoelectronic devices (Kościń et al., 2003).

Anticancer Drug Potential

Quinoxaline derivatives, which include pyrazoloquinoline structures, are investigated for their potential in pharmaceutical applications, especially as anticancer drugs. Their synthesis, structure, and biological activity are key areas of research, indicating the medical significance of these compounds (Abad et al., 2021).

Synthesis of Heterocyclic Systems

The synthesis of new Pyrazolo[3,4-b]quinolines and related condensed heterocyclic systems has been explored for their potential in various chemical and pharmaceutical applications. These studies focus on the development of new synthetic methodologies and understanding the properties of these heterocycles (Bakhite, 2001).

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of compounds like this compound provides insights into their chemical properties and potential applications in material science and drug design. These studies often involve crystallography and molecular modeling (Kumara et al., 2016).

Supramolecular Aggregation

Investigations into the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which includes pyrazoloquinoline derivatives, are significant for understanding their potential in material science, particularly in the development of new materials with specific physical properties (Portilla et al., 2005).

Microwave-Assisted Green Synthesis

The microwave-assisted multi-component protocol for the synthesis of pyrazolo-[3,4-b]-quinolines represents an advancement in green chemistry. This method emphasizes operational simplicity, environmental friendliness, and efficiency, highlighting the compound's relevance in sustainable chemical practices (Khumalo et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been studied for their interesting structural, biological, pharmacological, and reactivity features .

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound might interact with its targets through a process involving the trifluoromethyl group .

Biochemical Pathways

The compound might be involved in various biochemical reactions due to the presence of the trifluoromethyl group .

Pharmacokinetics

Similar compounds have been evaluated spectrophotometrically at room temperature in acetonitrile solution , which might give some insights into its pharmacokinetic properties.

Result of Action

Similar compounds have shown desirable levels of mean parasitemia and highest percent suppression against plasmodium berghei infected mice .

Action Environment

The compound’s action might be influenced by factors such as temperature, as similar compounds have been evaluated spectrophotometrically at room temperature .

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3N3/c1-15-7-10-18(11-8-15)30-23-19-12-9-17(24(25,26)27)13-21(19)28-14-20(23)22(29-30)16-5-3-2-4-6-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFQOZAMWNRUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

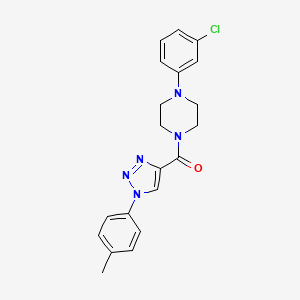

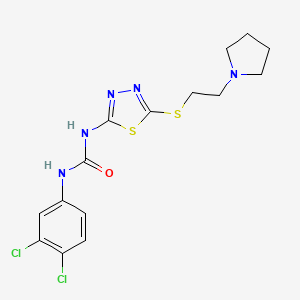

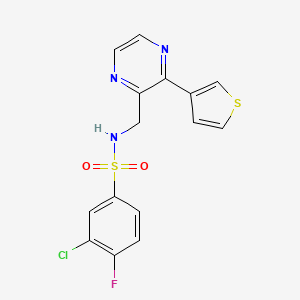

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

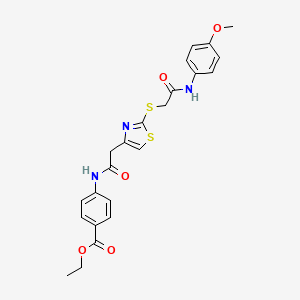

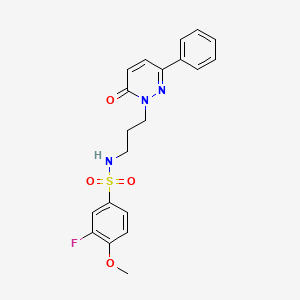

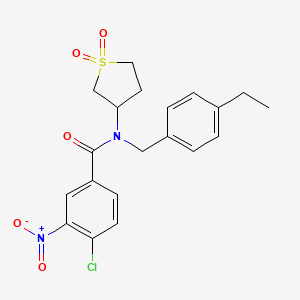

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)

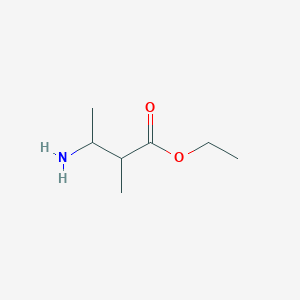

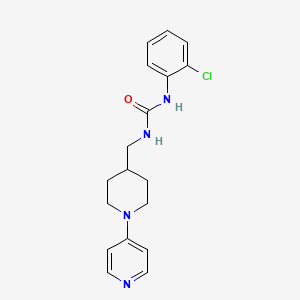

![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)